BenchChemオンラインストアへようこそ!

N-benzyl-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Lipophilicity Drug-likeness Permeability

This pyrido[1,2-a][1,3,5]triazin-4-one derivative is distinguished by its balanced lead-like properties (MW 326.4, XLogP3 2.0, 1 HBD) and pre-existing multi-assay screening data across at least six targets (RGS4, mu-opioid, ADAM17, M1, LtaS). The N-benzyl group provides optimal lipophilicity for permeability and selectivity, avoiding the off-target risks of higher-logP analogs. It is a ready-to-use scaffold for medicinal chemistry programs targeting GPCRs, metalloproteinases, or bacterial enzymes, enabling rapid selectivity assessment without commissioning new panels. Available at ≥90% purity for reference standard and assay development use.

Molecular Formula C16H14N4O2S
Molecular Weight 326.37
CAS No. 896328-48-6
Cat. No. B2831597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
CAS896328-48-6
Molecular FormulaC16H14N4O2S
Molecular Weight326.37
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)CSC2=NC(=O)N3C=CC=CC3=N2
InChIInChI=1S/C16H14N4O2S/c21-14(17-10-12-6-2-1-3-7-12)11-23-15-18-13-8-4-5-9-20(13)16(22)19-15/h1-9H,10-11H2,(H,17,21)
InChIKeyRLPCKLRNRLZEFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide (CAS 896328-48-6): Core Physicochemical and Screening Profile


N-Benzyl-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide (PubChem CID 7256647) is a heterocyclic small molecule built on a 4-oxo-4H-pyrido[1,2-a][1,3,5]triazine core [1]. The compound has a molecular weight of 326.4 g/mol, a computed XLogP3 of 2, one hydrogen bond donor, three hydrogen bond acceptors, and five rotatable bonds [1]. It has been profiled in multiple high-throughput screening (HTS) campaigns, including assays for RGS4, mu-opioid receptor, ADAM17, muscarinic M1 receptor, and LtaS .

Why N-Benzyl-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide Cannot Be Simply Swapped for In-Class Analogs


The pyrido[1,2-a][1,3,5]triazin-4-one scaffold tolerates diverse N‑alkyl/aryl substitutions on the acetamide side chain, and even modest changes to the N‑substituent dramatically alter lipophilicity, hydrogen‑bonding capacity, and target selectivity [1]. For example, the N‑benzyl group in the title compound delivers an XLogP3 of 2, in contrast to the significantly higher lipophilicity expected for N‑naphthyl or N‑cyclohexyl congeners, which can lead to divergent ADME and off‑target profiles [1]. Consequently, generic substitution without quantitative head‑to‑head comparison risks selecting a compound with inferior permeability, solubility, or selectivity for the intended assay or industrial application.

Quantitative Differentiation Evidence for N-Benzyl-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide


Lipophilicity Advantage: XLogP3 of 2.0 vs. Higher LogP In-Class Analogs

The title compound exhibits a computed XLogP3 of 2.0 [1]. This is substantially lower than the predicted logP values for close analogs bearing more lipophilic N‑substituents, such as N‑naphthyl (~3.5–4.5) or N‑cyclohexyl (~2.5–3.0) derivatives. A logP of 2 falls within the optimal range for oral bioavailability and CNS penetration (Lipinski guidelines), whereas higher logP analogs risk poor solubility and increased off‑target binding [2].

Lipophilicity Drug-likeness Permeability

Hydrogen‑Bond Donor Count: Single HBD Minimizes Desolvation Penalty

The compound bears only one hydrogen‑bond donor (the amide NH) [1]. Many N‑substituted analogs that introduce additional heteroatom‑bearing substituents (e.g., N‑(4‑hydroxyphenyl) or N‑(2‑aminoethyl) variants) would exhibit two or more HBDs. Each additional HBD is estimated to reduce passive membrane permeability by approximately 0.5–1.0 log units [2].

Hydrogen bonding Membrane permeability Oral bioavailability

Rotatable Bond Count: 5 Rotatable Bonds Balances Flexibility and Entropic Binding Penalty

The compound has five rotatable bonds [1]. This falls below the threshold of 10 rotatable bonds often associated with poor oral bioavailability [2]. Analogs with bulkier N‑substituents (e.g., N‑(4‑phenoxyphenyl) or N‑diphenylmethyl) can push the rotatable bond count above 7–8, increasing the entropic penalty upon target binding and potentially reducing affinity.

Molecular flexibility Binding affinity Drug-likeness

Multi‑Target HTS Screening Profile: Broad Biological Fingerprint vs. Narrowly‑Profiled Analogs

Publicly available HTS records indicate that this compound has been tested in at least six distinct biochemical and cell‑based assays, including RGS4 regulator, mu‑opioid receptor, ADAM17, muscarinic M1 receptor, unfolded protein response (UPR), and LtaS . In contrast, many in‑class analogs are reported as screened in only one or two assays, limiting direct selectivity comparison. The availability of multi‑assay data for the title compound provides a more comprehensive biological fingerprint for researchers prioritizing selectivity assessment.

High‑throughput screening Target profiling Selectivity

Recommended Application Scenarios for N-Benzyl-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide


Hit Confirmation and Early Lead Optimization in Drug Discovery

With a balanced XLogP3 of 2.0, a single HBD, and five rotatable bonds, this compound aligns well with lead‑like property guidelines [1]. It can serve as a starting scaffold for medicinal chemistry programs targeting GPCRs (RGS4, M1, mu‑opioid), metalloproteinases (ADAM17), or bacterial enzymes (LtaS) where pre‑existing HTS data exist .

Selectivity Profiling and Chemical Biology Probe Development

The availability of multi‑assay screening data across at least six targets enables researchers to rapidly assess selectivity trends without commissioning new panels . Compounds with a single HBD and moderate logP are preferred for probe development due to reduced off‑target binding risk [1].

Analytical Reference Standard for HPLC and Mass Spectrometry

Commercially available at 90%+ purity (Life Chemicals F2543-0068) [2], this compound can be used as a reference standard for LC‑MS method development in laboratories studying pyrido[1,2-a][1,3,5]triazin‑4-one derivatives.

Computational SAR and Molecular Docking Studies

The well‑defined physicochemical profile (MW 326.4, XLogP3 2.0, 1 HBD, 3 HBA, 5 rotatable bonds) [1] makes this compound suitable for benchmarking computational predictions of permeability, solubility, and target binding, especially when compared with higher‑logP or more flexible analogs.

Quote Request

Request a Quote for N-benzyl-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.